Cyclobutanol

Ring strain Thermodynamics C–C bond activation

Cyclobutanol (CAS 2919-23-5) offers a unique 26.04 kcal/mol ring-strain profile that enables synthetic transformations inaccessible to cyclopropanol or cyclopentanol. Key differentiators: RuO₄ oxidation yields cyclobutanone cleanly (vs. ~30% ring-opened byproducts with Fe(IV)); Au(I)-catalyzed stereoselective rearrangement affords 2-methylenecyclopentanones via ring expansion; Rh(I)-catalyzed enantioselective C–C insertion proceeds at 0.1 mol% loading. Ortho-cyclobutanol aryl azides undergo Rh₂(II)-catalyzed ring expansion to N-heterocycles, whereas cyclopentanol analogs follow C–H amination—confirming non-substitutable chemoselectivity. Favorable in silico ADMET supports drug discovery use. ≥98% GC purity recommended.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 2919-23-5
Cat. No. B046151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanol
CAS2919-23-5
SynonymsCyclobutyl alcohol;  Cyclobutyl hydroxide;  Hydroxycyclobutane
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC1CC(C1)O
InChIInChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2
InChIKeyKTHXBEHDVMTNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutanol CAS 2919-23-5: Technical Baseline for Scientific Procurement


Cyclobutanol (CAS 2919-23-5) is a four-membered cyclic alcohol (molecular formula C₄H₈O, molecular weight 72.11 g/mol) characterized by a highly strained cyclobutane ring [1]. Its physicochemical properties include a boiling point of 123–125 °C, density of 0.921 g/mL at 25 °C, refractive index n20/D 1.435, and a predicted pKa of 15.31±0.20 [2]. The compound contains one hydrogen bond donor and one hydrogen bond acceptor, with a topological polar surface area (TPSA) of 20.20 Ų and calculated XLogP of 0.50 [3]. Cyclobutanol is typically supplied as a colorless to almost colorless clear liquid with purity specifications of ≥98.0% (GC) from reputable vendors [2]. Its primary scientific value derives from the inherent ring strain of the four-membered carbocycle (26.04 kcal/mol), which renders it thermodynamically activated for ring-opening and ring-expansion transformations that are inaccessible to larger ring or acyclic analogs [4].

Why Cyclobutanol Cannot Be Interchanged with Cyclopropanol or Cyclopentanol in Synthesis


Cyclobutanol occupies a distinct position in the reactivity spectrum of cycloalkanols, and substitution with cyclopropanol or cyclopentanol fundamentally alters reaction outcomes. Experimental activation parameters for eliminative fission demonstrate 'very large differences in reactivity between cyclopropanols and cyclobutanols,' which are reflected in distinct energy profiles for ring-opening of cycloalkoxide ions obtained by MINDO/3 calculations [1]. The strain energies quantify this divergence: cyclopropane (27.43 kcal/mol), cyclobutane (26.04 kcal/mol), and cyclopentane (6.05 kcal/mol) exhibit non-linear reactivity scaling [2]. In Rh₂(II)-catalyzed reactions, ortho-cyclobutanol-substituted aryl azides undergo ring expansion to medium-sized N-heterocycles, whereas ortho-cyclopentanol-substituted analogs follow a completely different chemoselectivity pathway—C–H bond amination—as confirmed by DFT calculations [3]. This bifurcation in reaction fate underscores why procurement decisions cannot assume functional equivalence among cycloalkanols: the four-membered ring provides a unique balance of sufficient strain to enable metal-catalyzed C–C bond activation while retaining sufficient stability for handling and storage, a balance not offered by its three- or five-membered counterparts.

Cyclobutanol: Quantified Performance Differentiation Versus Comparators


Cyclobutanol Ring Strain: The Thermodynamic Basis for Unique Reactivity Relative to Cyclopropanol and Cyclopentanol

Cyclobutanol derives its unique synthetic utility from the ring strain energy of its four-membered carbocycle, which is 26.04 kcal/mol. This value is only 1.39 kcal/mol (5.1%) lower than the 27.43 kcal/mol strain energy of cyclopropanol (three-membered ring), but is dramatically higher—by 19.99 kcal/mol (330%)—than the 6.05 kcal/mol strain energy of cyclopentanol (five-membered ring) [1]. The strain energy of larger rings is even lower: the six-membered carbocycle exhibits effectively zero strain (−0.02 kcal/mol) [1]. This thermodynamic profile positions cyclobutanol as the sole cycloalkanol that combines sufficient strain to drive metal-catalyzed C–C bond activation and ring-expansion reactions, while maintaining adequate bench stability for routine handling—a dual advantage not shared by either the more strained (and potentially less stable) cyclopropanol or the relatively inert cyclopentanol.

Ring strain Thermodynamics C–C bond activation Ring-opening

Oxidation of Cyclobutanol: Product Distribution Comparison Between Fe(IV) and Ru-Based Oxidants

The oxidation behavior of cyclobutanol varies markedly depending on the oxidant employed, providing researchers with tunable selectivity. Oxidation by aqueous Fe(IV) generates cyclobutanone in approximately 70% yield via a two-electron hydride-transfer pathway, with a smaller fraction undergoing one-electron ring-opening to yield non-cyclic products [1]. In contrast, oxidation by ruthenium tetroxide (RuO₄) or sodium ruthenate (Na₂RuO₄) yields cyclobutanone as the only detectable product, indicating that both ruthenium reagents act exclusively as two-electron transfer oxidants without competing ring-opening side reactions [2]. This differential outcome is mechanistically significant: the Fe(IV) system produces a mixture (70% cyclobutanone / ~30% ring-opened products), while the ruthenium-based systems achieve quantitative selectivity for cyclobutanone formation. The divergent behavior provides experimentalists with a choice: Fe(IV) for studying competitive hydride vs hydrogen atom transfer pathways, or Ru-based oxidants for clean, high-selectivity preparation of cyclobutanone.

Oxidation Cyclobutanone synthesis Two-electron transfer Mechanistic probe

Gold(I)-Catalyzed Ring Expansion: Yield Comparison Between Cyclobutanol and Cyclopropanol Substrates

In gold(I)-catalyzed ring expansion reactions, both cyclobutanol- and cyclopropanol-derived 1-alkynyl substrates undergo rearrangement to alkylidene cycloalkanones, but with distinct product ring sizes and yields. Treatment of a 1-alkynyl cyclobutanol derivative (prepared in two steps from cyclobutanone) with cationic triarylphosphine gold(I) complex provided 2-methylenecyclopentanone in 73% yield [1]. In the same catalytic system, the cyclopropanol-derived alkynyl substrate underwent ring expansion to the corresponding alkylidene cyclobutanone in 95% yield [1]. The 22 percentage point yield differential (95% vs 73%) demonstrates that while both strained cycloalkanols are competent substrates, the cyclobutanol-derived substrate delivers a five-membered ring product (cyclopentanone) whereas the cyclopropanol-derived substrate yields a four-membered ring product (cyclobutanone)—each accessing a different product ring size. The reaction is stereoselective, providing a single olefin isomer, and stereospecific with regard to substituents on the ring [1].

Gold catalysis Ring expansion Alkylidene cycloalkanones Cyclopentanone synthesis

Cyclobutanol as a Synthetic Building Block: ADMET Predictive Profile for Drug Discovery Applications

Computational ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions for cyclobutanol generated via admetSAR 2 provide a baseline profile for assessing its suitability as a building block in medicinal chemistry [1]. Key predicted parameters include: high probability of human intestinal absorption (98.41%), moderate Caco-2 permeability (55.66% probability of positive), blood-brain barrier penetration potential (75.00% probability), and favorable human oral bioavailability (70.00% probability) [1]. Regarding cytochrome P450 interactions, cyclobutanol is predicted to be a non-inhibitor of CYP3A4 (97.08% probability), CYP2C9 (91.07%), CYP2C19 (91.11%), CYP2D6 (94.89%), CYP1A2 (78.20%), and CYP2C8 (99.53%), with low CYP inhibitory promiscuity overall (96.87% probability) [1]. The compound is predicted to be a non-substrate for CYP3A4, CYP2C9, and CYP2D6, and a non-inhibitor of P-glycoprotein (98.88% probability) [1]. These in silico predictions, while requiring experimental validation, suggest a favorable drug-like profile that supports cyclobutanol's utility as a small, strained cyclic alcohol scaffold in early-stage medicinal chemistry programs.

ADMET Drug discovery Bioisostere Medicinal chemistry

Validated Application Scenarios for Cyclobutanol Based on Quantitative Evidence


Synthesis of Cyclobutanone via Selective Oxidation with Ruthenium-Based Oxidants

Cyclobutanol is the substrate of choice for preparing cyclobutanone when quantitative conversion and minimal side-product formation are required. Oxidation with ruthenium tetroxide (RuO₄) or sodium ruthenate (Na₂RuO₄) yields cyclobutanone as the only detectable product [1]. This stands in contrast to Fe(IV)-based oxidation, which produces approximately 30% ring-opened side products alongside the desired cyclobutanone [2]. For researchers requiring high-purity cyclobutanone—whether as an analytical standard, a synthetic intermediate, or for further derivatization—the ruthenium oxidation pathway using cyclobutanol provides a cleaner, more predictable outcome than alternative oxidants. Procurement of cyclobutanol for this application should be paired with appropriate ruthenium-based oxidation protocols to maximize selectivity.

Gold(I)-Catalyzed Synthesis of 2-Methylenecyclopentanones

Cyclobutanol serves as the essential precursor for synthesizing 2-methylenecyclopentanones via gold(I)-catalyzed ring expansion of 1-alkynyl cyclobutanol derivatives. Under catalysis by (PPh₃)AuSbF₆ (1 mol%), a 1-alkynyl cyclobutanol substrate prepared from cyclobutanone undergoes stereoselective rearrangement to 2-methylenecyclopentanone in 73% yield [3]. This transformation is notable because it accesses a five-membered ring product from a four-membered ring starting material—a ring-expansion outcome that is not achievable using cyclopentanol (which would yield a six-membered ring) or acyclic alcohols (which lack the strain-driven reactivity). The reaction is stereospecific with regard to ring substituents, enabling stereoselective synthesis of highly substituted cyclopentanones [3]. This application is directly supported by primary literature demonstrating the unique role of the cyclobutanol scaffold in this catalytic manifold.

Rhodium-Catalyzed Enantioselective Synthesis of Chiral Acyclic Ketones

Cyclobutanol is uniquely positioned for enantioselective ring-opening and isomerization reactions catalyzed by rhodium(I) complexes. This methodology provides a mild, atom-economical, and redox-neutral approach for synthesizing chiral acyclic ketones bearing a β-tertiary stereocenter [4]. The four-membered ring of cyclobutanol provides the precise balance of strain required for rhodium(I) insertion into the C–C σ-bond, a reactivity profile that is not shared by the less strained cyclopentanol (strain energy 6.05 kcal/mol) or the differently strained cyclopropanol (27.43 kcal/mol) [5]. Additionally, tert-cyclobutanols can be activated through enantioselective insertion of chiral rhodium(I) complexes to form quaternary stereogenic centers and initiate ring-closure reactions, with catalyst loading as low as 0.1 mol% achievable [6]. This application is supported by peer-reviewed literature demonstrating high enantioselectivity and broad substrate scope specifically for cyclobutanol derivatives.

Medicinal Chemistry Building Block for Bioisosteric Replacement

Cyclobutanol and its derivatives are increasingly employed as saturated bioisosteres in drug discovery, particularly as replacements for phenyl rings and tert-butyl groups to improve metabolic stability and pharmacokinetic properties. In silico ADMET predictions indicate a favorable profile for cyclobutanol-containing scaffolds, with high probability of human intestinal absorption (98.41%), favorable oral bioavailability (70.00%), and low predicted CYP inhibition liability across major isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2, CYP2C8) [7]. While these are predictive rather than experimental values, they provide a rationale for prioritizing cyclobutanol-based scaffolds in early-stage medicinal chemistry programs. The compound has documented use in the preparation of tripeptide derivatives as potent ACE inhibitors , and cyclobutanol-substituted aryl azides undergo Rh₂(II)-catalyzed ring expansion to access medium-sized N-heterocycles—a reactivity pattern distinct from cyclopentanol-substituted analogs, which follow a C–H bond amination pathway [8]. This divergent chemoselectivity underscores the non-substitutable nature of cyclobutanol in this synthetic context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.